

# 4,4-Dimethylpent-2-ynoic acid IUPAC name and synonyms

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## Compound of Interest

Compound Name: 4,4-Dimethylpent-2-ynoic acid

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## Technical Guide: 4,4-Dimethylpent-2-ynoic Acid

For Researchers, Scientists, and Drug Development Professionals

### Introduction

This technical guide provides a comprehensive overview of **4,4-Dimethylpent-2-ynoic acid**, a valuable building block in synthetic organic chemistry. This document consolidates its nomenclature, physicochemical properties, a detailed synthesis protocol, and its emerging relevance in the development of therapeutic agents.

### Chemical Identity and Nomenclature

The compound with the chemical formula  $C_7H_{10}O_2$  is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as **4,4-Dimethylpent-2-ynoic acid**.<sup>[1]</sup>

**Synonyms:** This compound is also known by several other names, which are frequently encountered in chemical literature and commercial catalogs. These include:

- 4,4-Dimethyl-2-pentynoic acid<sup>[2]</sup>
- tert-Butylpropionic acid
- DTXSID00511186<sup>[1]</sup>

- 52418-50-5 (CAS Registry Number)[1][2]

## Physicochemical Properties

A summary of the key physicochemical properties of **4,4-Dimethylpent-2-ynoic acid** is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>10</sub> O <sub>2</sub>	[1]
Molecular Weight	126.15 g/mol	[1]
CAS Registry Number	52418-50-5	[1][2]
Physical Form	Solid	[2]
Storage Temperature	4°C	[2]
Purity (typical)	≥95%	[2]

### Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic molecules. The following NMR data has been reported for **4,4-Dimethylpent-2-ynoic acid**:

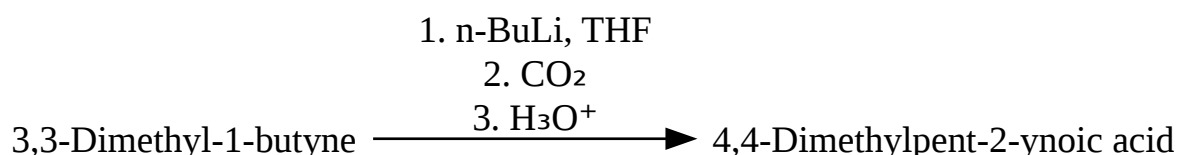
Nucleus	Chemical Shift (δ) in ppm	Multiplicity	Solvent
<sup>1</sup> H NMR	1.29	singlet	Chloroform-d
<sup>13</sup> C NMR	158.50, 99.80, 71.46, 30.02, 27.87	-	CDCl <sub>3</sub>

This data is sourced from a doctoral thesis and provides key information for the verification of the compound's identity after synthesis or purification.[3]

## Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **4,4-Dimethylpent-2-ynoic acid** is not readily available in peer-reviewed journals, a general and adaptable procedure for the synthesis of 2-alkynoic acids from terminal alkynes can be employed. The following protocol is based on established organic chemistry methodology.

Reaction Scheme:



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A representative synthesis workflow.

Materials and Reagents:

- 3,3-Dimethyl-1-butyne (tert-butylacetylene)
- n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
- Anhydrous tetrahydrofuran (THF)
- Dry ice (solid carbon dioxide, CO<sub>2</sub>)
- Diethyl ether
- 10% aqueous hydrochloric acid (HCl)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or magnesium sulfate (MgSO<sub>4</sub>)
- Hexane
- Ethyl acetate

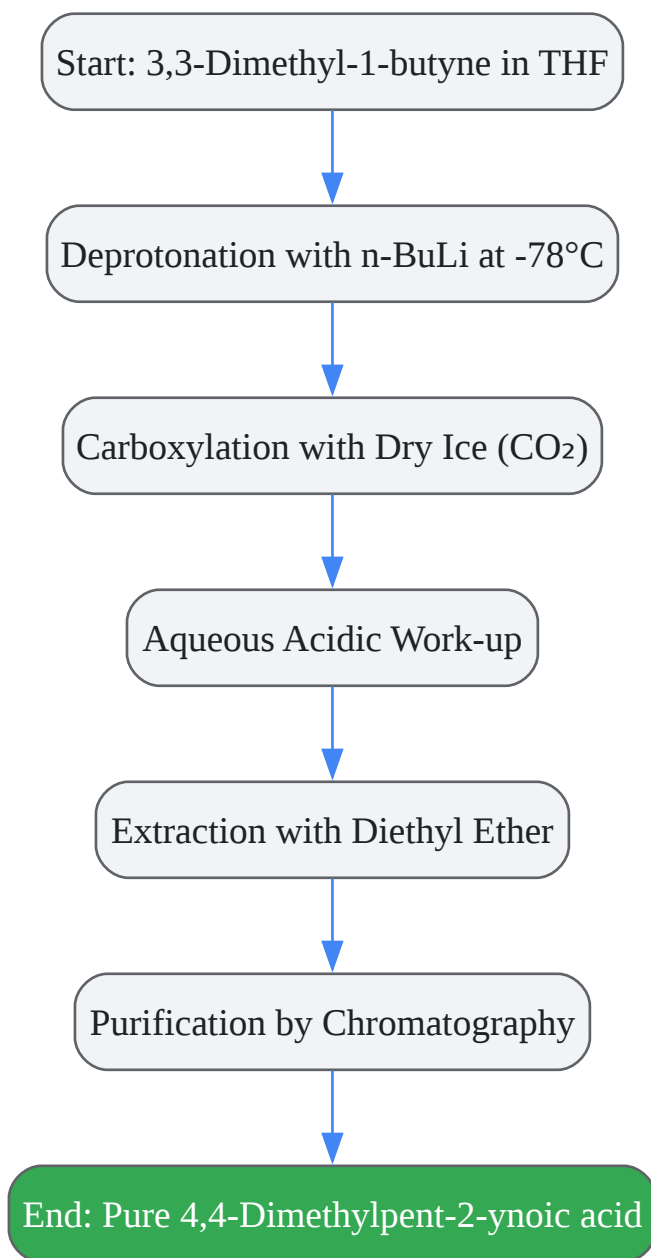
- Glacial acetic acid

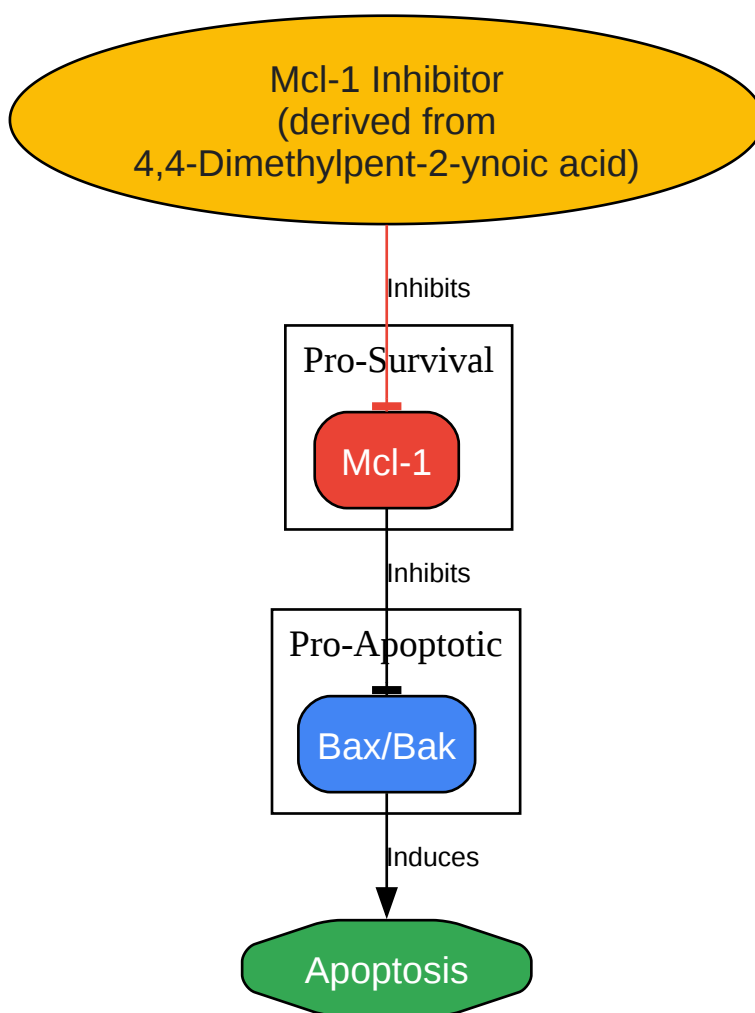
#### Experimental Procedure:

- Deprotonation of the Alkyne:
  - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,3-dimethyl-1-butyne (1.0 equivalent) in anhydrous THF.
  - Cool the solution to -78 °C using a dry ice/acetone bath.
  - Slowly add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel while maintaining the temperature at -78 °C.
  - Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.
- Carboxylation:
  - While maintaining the nitrogen atmosphere, carefully add crushed dry ice (an excess, typically 3-4 equivalents) to the reaction mixture in small portions. The temperature of the reaction should be kept low during this addition.
  - After the addition of dry ice is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Work-up and Extraction:
  - Quench the reaction by slowly adding 10% aqueous HCl until the mixture is acidic (pH ~2).
  - Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
  - Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
  - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purification:
  - The crude **4,4-Dimethylpent-2-ynoic acid** can be purified by flash column chromatography on silica gel using a solvent system such as a mixture of hexane, ethyl acetate, and a small amount of glacial acetic acid to prevent tailing.

Logical Flow of Synthesis:





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## References

- 1. 4,4-Dimethylpent-2-ynoic acid | C<sub>7</sub>H<sub>10</sub>O<sub>2</sub> | CID 12840217 - PubChem [pubchem.ncbi.nlm.nih.gov]
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